molecular formula C12H19ClN2O2 B103400 Benzyl N-(4-aminobutyl)carbamate hydrochloride CAS No. 18807-73-3

Benzyl N-(4-aminobutyl)carbamate hydrochloride

Cat. No. B103400
CAS RN: 18807-73-3
M. Wt: 258.74 g/mol
InChI Key: ZVNNCIIFBSRHFE-UHFFFAOYSA-N
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Description

Benzyl N-(4-aminobutyl)carbamate hydrochloride is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are used in a variety of applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis. The specific structure and properties of benzyl N-(4-aminobutyl)carbamate hydrochloride would make it of interest in the context of synthetic organic chemistry and potentially in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of related carbamate compounds has been explored in several studies. For instance, alkyl 4-chlorobenzoyloxycarbamates have been prepared as nitrogen sources for use in the intermolecular Sharpless aminohydroxylation reaction, which is a method for introducing nitrogen into molecules . Similarly, N-aryl carbamates have been synthesized from N-Boc-protected amines using cobalt catalysis, which could potentially be adapted for the synthesis of benzyl N-(4-aminobutyl)carbamate hydrochloride . These methods highlight the versatility of carbamates in synthetic chemistry and their potential utility in generating a variety of nitrogen-containing compounds.

Molecular Structure Analysis

The molecular structure of carbamates can be quite diverse, as evidenced by the synthesis of benzene di-N-substituted carbamates, which have been used as conformationally constrained inhibitors of acetylcholinesterase . The structure of benzyl N-(4-aminobutyl)carbamate hydrochloride would likely feature a benzyl group attached to a carbamate moiety, which in turn is linked to a 4-aminobutyl chain, ending in a hydrochloride salt. This structure could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Carbamates can participate in various chemical reactions. For example, benzyl carbamate has been used in combination with N-chlorosuccinimide for the aminohalogenation of β-nitrostyrenes, indicating that carbamates can act as nitrogen sources in halogenation reactions . Additionally, the reactivity of carbamates can be exploited in the design of prodrugs, where they undergo hydrolysis to release active pharmaceuticals . These reactions are crucial for the potential application of benzyl N-(4-aminobutyl)carbamate hydrochloride in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates, such as lipophilicity, can significantly influence their biological activity. Studies on fluorinated benzyl carbamates of 4-aminosalicylanilides have investigated their hydro-lipophilic properties, which are important for their anticholinesterase and anti-inflammatory activity . The lipophilicity of benzyl N-(4-aminobutyl)carbamate hydrochloride would be an important parameter to consider, especially if the compound is intended for use as a pharmaceutical agent.

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of Benzyl N-(4-aminobutyl)carbamate hydrochloride . This compound, with the chemical formula C12H19ClN2O2, has a molecular weight of 258.74 g/mol . Here are six unique applications:

  • Peptide Synthesis and Protection

    • Results/Outcomes : Successful peptide synthesis with controlled protection and deprotection steps, leading to desired peptide sequences .
  • Spermidine Analogues

    • Results/Outcomes : Potential new drugs targeting cellular processes related to spermidine, such as cancer therapy or neuroprotection .
  • Crosslinking Reagent

    • Results/Outcomes : Enhanced protein stability, aggregation studies, and structural insights .
  • Polymer Modification

    • Results/Outcomes : Tailored polymer properties, such as solubility, reactivity, or biocompatibility .
  • Antimicrobial Coatings

    • Results/Outcomes : Reduced microbial colonization, potentially improving device safety .
  • Neuroprotective Studies

    • Results/Outcomes : Potential neuroprotection against conditions like neurodegenerative diseases or stroke .

Safety And Hazards

Benzyl N-(4-aminobutyl)carbamate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

benzyl N-(4-aminobutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNCIIFBSRHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20519482
Record name Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(4-aminobutyl)carbamate hydrochloride

CAS RN

18807-73-3
Record name Carbamic acid, N-(4-aminobutyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18807-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20519482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzoxy-1,4-diaminobutane Hydrochloride
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